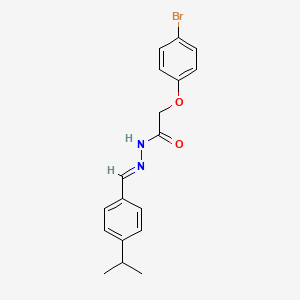
(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide
描述
(E)-2-(4-Bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is a hydrazone derivative characterized by a 4-bromophenoxy group and a 4-isopropyl-substituted benzylidene moiety. Hydrazones, featuring the azomethine (–NHN=CH–) linkage, are widely studied for their biological activities, including antimicrobial, anticancer, and antifungal properties . The compound’s synthesis likely follows a standard protocol: condensation of 2-(4-bromophenoxy)acetohydrazide with 4-isopropylbenzaldehyde in ethanol under acidic catalysis, as described for analogous compounds .
属性
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-13(2)15-5-3-14(4-6-15)11-20-21-18(22)12-23-17-9-7-16(19)8-10-17/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGQPZFMPIKXHF-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(E)-2-(4-bromophenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide is a hydrazone compound that has garnered attention due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables pertaining to its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bromophenoxy group and an isopropyl-substituted benzylidene moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that hydrazones, particularly those derived from acetohydrazides, exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated the ability of hydrazone derivatives to inhibit cancer cell proliferation through various mechanisms.
- Antimicrobial Properties : Hydrazones have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.
- Cell Cycle Arrest : Studies indicate that compounds similar to this compound induce cell cycle arrest in cancer cells, leading to apoptosis.
- DNA Interaction : Research has shown that these compounds can bind to DNA, causing structural changes that inhibit replication and transcription.
Case Studies
- In Vitro Studies : In vitro assays on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated significant cytotoxic effects with IC50 values ranging from 5 µM to 20 µM depending on the specific derivative tested.
- In Vivo Studies : Animal models treated with hydrazone derivatives exhibited reduced tumor sizes compared to control groups, indicating potential for therapeutic use.
Antimicrobial Activity
Hydrazones like this compound have been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.91 µg/mL |
| Escherichia coli | 5.00 µg/mL |
| Pseudomonas aeruginosa | 10.00 µg/mL |
These results indicate a promising antimicrobial profile, particularly against resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of hydrazones is influenced by their structural components:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) enhances the anticancer activity by stabilizing the compound's structure.
- Hydrophobic Interactions : The isopropyl group increases lipophilicity, potentially improving cell membrane permeability and bioavailability.
相似化合物的比较
Structural Features
The target compound’s structure includes:
- 4-Isopropylbenzylidene moiety : Introduces steric bulk and hydrophobicity, which may influence solubility and membrane permeability.
Key Comparisons :
Physicochemical and Spectral Properties
Spectral Data Comparison
Infrared (IR) Spectroscopy :
Mass Spectrometry (MS) :
Thermal Stability
Coordination compounds of 2-(4-bromophenoxy)acetohydrazide with metals (e.g., Ni(II)) exhibit enhanced thermal stability compared to free ligands . The target compound’s isopropyl group may further stabilize its structure via hydrophobic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


